
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of multiple ethoxy groups attached to the phenyl and isoquinoline rings, which can influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.
Introduction of Ethoxy Groups: The ethoxy groups are introduced through etherification reactions, where phenolic hydroxyl groups are reacted with ethyl iodide in the presence of a base.
Quaternization: The final step involves the quaternization of the isoquinoline nitrogen with an alkyl halide, such as methyl chloride, to form the isoquinolinium chloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like thiols or amines replace the ethoxy groups.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the ethoxy groups and formation of phenolic derivatives.
Applications De Recherche Scientifique
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various isoquinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Isoquinoline derivatives are explored for their potential use as therapeutic agents in the treatment of diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. It may also interact with ion channels and receptors, modulating cellular signaling pathways and exerting its biological effects.
Comparaison Avec Des Composés Similaires
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinolinium chloride: This compound has methoxy groups instead of ethoxy groups, which can influence its solubility and reactivity.
1-(3,4-Diethoxyphenyl)-6,7-dimethoxyisoquinolinium chloride: This compound has a combination of ethoxy and methoxy groups, which can affect its chemical properties and biological activities.
1-(3,4-Dimethoxyphenyl)-6,7-diethoxyisoquinolinium chloride:
The unique combination of ethoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93940-25-1 |
|---|---|
Formule moléculaire |
C23H28ClNO4 |
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
1-(3,4-diethoxyphenyl)-6,7-diethoxyisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C23H27NO4.ClH/c1-5-25-19-10-9-17(14-20(19)26-6-2)23-18-15-22(28-8-4)21(27-7-3)13-16(18)11-12-24-23;/h9-15H,5-8H2,1-4H3;1H |
Clé InChI |
XLXNBZYNEIRAJA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


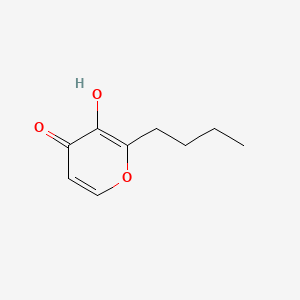
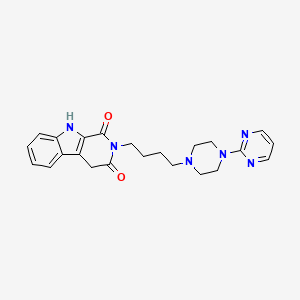
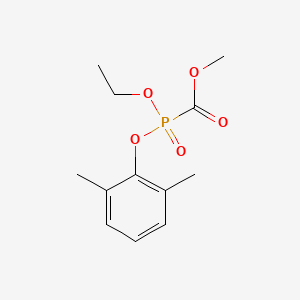
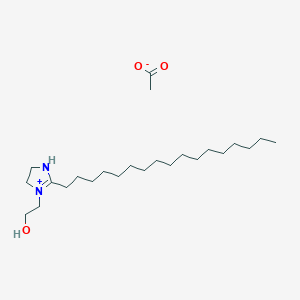
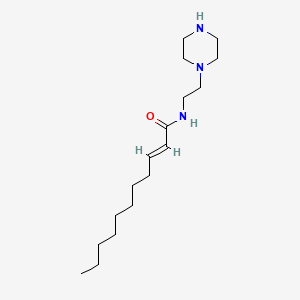
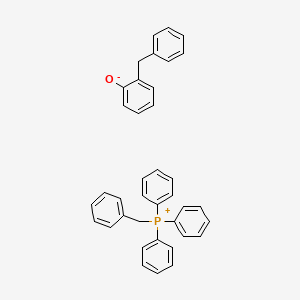





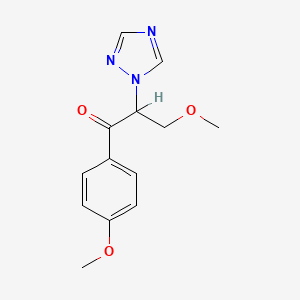
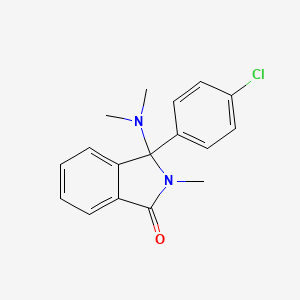
![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
